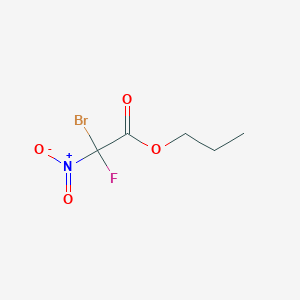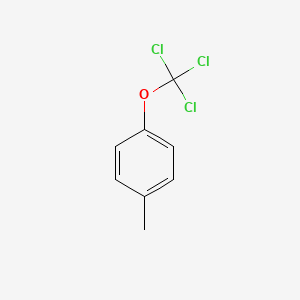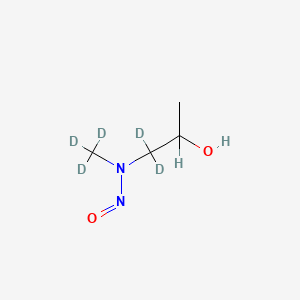
Ethyl 4-cyano-2-fluoro-2-nitrobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyano-2-fluoro-2-nitrobutanoate is an organic compound with a complex structure that includes cyano, fluoro, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-2-fluoro-2-nitrobutanoate typically involves multi-step organic reactions. One common method includes the nitration of an appropriate precursor, followed by fluorination and cyano group introduction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-cyano-2-fluoro-2-nitrobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluoro and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups in place of the fluoro or cyano groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyano-2-fluoro-2-nitrobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: The compound’s derivatives may have pharmaceutical applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Ethyl 4-cyano-2-fluoro-2-nitrobutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano, fluoro, and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4,4,4-trichloro-2-cyano-2-butenoate
- Ethyl 4-cyano-2-fluoro-2-nitrobutanoate
Uniqueness
This compound is unique due to the presence of both fluoro and nitro groups, which confer distinct reactivity and properties compared to similar compounds. This combination of functional groups makes it particularly valuable in synthetic chemistry and research applications.
Eigenschaften
| 110683-81-3 | |
Molekularformel |
C7H9FN2O4 |
Molekulargewicht |
204.16 g/mol |
IUPAC-Name |
ethyl 4-cyano-2-fluoro-2-nitrobutanoate |
InChI |
InChI=1S/C7H9FN2O4/c1-2-14-6(11)7(8,10(12)13)4-3-5-9/h2-4H2,1H3 |
InChI-Schlüssel |
MPJIEXRJXYAHDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC#N)([N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)




